molecular formula C24H22Cl2N2O5S B11555611 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate

3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate

Cat. No.: B11555611
M. Wt: 521.4 g/mol
InChI Key: JZCZVEFXTNXXSY-UHFFFAOYSA-N
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Description

3-(2-CHLOROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is a complex organic compound that features both chlorobenzamido and diethylsulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with aniline derivatives to form the chlorobenzamido intermediate. This intermediate is then reacted with 2-chloro-5-(diethylsulfamoyl)benzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(2-CHLOROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-CHLOROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CHLOROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is unique due to the combination of chlorobenzamido and diethylsulfamoyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22Cl2N2O5S

Molecular Weight

521.4 g/mol

IUPAC Name

[3-[(2-chlorobenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C24H22Cl2N2O5S/c1-3-28(4-2)34(31,32)18-12-13-22(26)20(15-18)24(30)33-17-9-7-8-16(14-17)27-23(29)19-10-5-6-11-21(19)25/h5-15H,3-4H2,1-2H3,(H,27,29)

InChI Key

JZCZVEFXTNXXSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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